4-Brom-6-chlor-1H-Indazol

Übersicht

Beschreibung

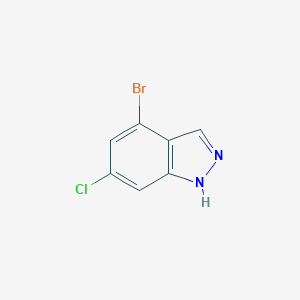

4-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the indazole ring, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as an Intermediate

4-Bromo-6-chloro-1H-indazole is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating cancer and inflammatory diseases. The compound's unique structure allows it to participate in reactions that yield biologically active molecules.

Anticancer Properties

Research indicates that 4-Bromo-6-chloro-1H-indazole exhibits anticancer activity by inhibiting cell proliferation through interference with critical signaling pathways, notably the phosphoinositide 3-kinase (PI3K) pathway. This inhibition leads to reduced growth in various cancer cell lines, making it a potential candidate for further therapeutic development.

Biological Studies

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, including cyclooxygenase-2 (COX-2). By binding to COX-2's active site, 4-Bromo-6-chloro-1H-indazole prevents the conversion of arachidonic acid into prostaglandins, thereby mitigating inflammatory responses that can facilitate tumor growth.

Antimicrobial Activity

Preliminary findings suggest that 4-Bromo-6-chloro-1H-indazole may possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to fully elucidate these effects and their potential applications in treating infections where inflammation plays a critical role.

Industrial Applications

Building Block for Agrochemicals

In addition to its medicinal applications, 4-Bromo-6-chloro-1H-indazole serves as a building block in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it suitable for synthesizing various compounds used in agriculture.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indazole | Chlorine at position 4 | Moderate anticancer activity |

| 6-Bromo-1H-indazole | Bromine at position 6 | Limited anti-inflammatory effects |

| 4-Bromo-6-chloro-5-methyl-1H-indazole | Bromine at position 4, chlorine at 6, methyl at 5 | Enhanced anticancer and anti-inflammatory properties |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indazole derivatives, 4-Bromo-6-chloro-1H-indazole was found to significantly inhibit the proliferation of breast cancer cells. The mechanism was attributed to its interference with the PI3K signaling pathway, suggesting its potential as a therapeutic agent in oncology.

Wirkmechanismus

Target of Action

Indazole compounds have been known to exhibit a wide variety of biological properties .

Mode of Action

Certain indazole compounds have been found to inhibit cell growth, indicating potential anticancer activity .

Result of Action

Certain indazole compounds have demonstrated the ability to inhibit cell growth .

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c .

Biochemische Analyse

Biochemical Properties

4-Bromo-6-chloro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. The interaction between 4-Bromo-6-chloro-1H-indazole and COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Bromo-6-chloro-1H-indazole has been found to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 4-Bromo-6-chloro-1H-indazole on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, for instance, 4-Bromo-6-chloro-1H-indazole has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, 4-Bromo-6-chloro-1H-indazole can affect gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, 4-Bromo-6-chloro-1H-indazole exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as seen with COX-2. The compound binds to the enzyme’s active site, blocking substrate access and preventing catalytic activity . Additionally, 4-Bromo-6-chloro-1H-indazole can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in the transcriptional activity of target genes. These interactions can result in either the upregulation or downregulation of specific genes, depending on the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-chloro-1H-indazole can change over time due to factors such as stability and degradation. The compound is generally stable under inert conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 4-Bromo-6-chloro-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-chloro-1H-indazole in animal models are influenced by the dosage administered. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 4-Bromo-6-chloro-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are closely linked to the dosage and duration of exposure.

Metabolic Pathways

4-Bromo-6-chloro-1H-indazole is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 4-Bromo-6-chloro-1H-indazole can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Bromo-6-chloro-1H-indazole is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4-Bromo-6-chloro-1H-indazole may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of 4-Bromo-6-chloro-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-6-chloro-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The precise localization of 4-Bromo-6-chloro-1H-indazole can determine its efficacy and specificity in modulating cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-6-chloro-1H-indazole can be synthesized through several methods. One common approach involves the bromination and chlorination of 1H-indazole. For instance, 4-chloro-2-fluoroaniline can be chlorinated using N-chlorosuccinimide, followed by bromination with N-bromosuccinimide to yield 2-bromo-4-chloro-6-fluoroaniline. This intermediate is then diazotized using sodium nitrite and reacted with formaldoxime to produce 2-bromo-4-chloro-6-fluorobenzaldehyde. Finally, the compound is cyclized with hydrazine hydrate to form 4-bromo-6-chloro-1H-indazole .

Industrial Production Methods: Industrial production of 4-bromo-6-chloro-1H-indazole typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted indazoles and other heterocyclic compounds with potential biological activities .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-1H-indazole-6-carboxylic acid

- 6-Bromo-1H-indazole-4-carboxaldehyde

- 4-Chloro-1H-indazol-5-ol

Comparison: 4-Bromo-6-chloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biologische Aktivität

4-Bromo-6-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, notable for its significant biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of 4-Bromo-6-chloro-1H-indazole

- Chemical Structure : The compound features bromine at the 4-position and chlorine at the 6-position of the indazole ring, which contributes to its unique reactivity and biological properties.

- Molecular Formula : CHBrClN

- Molecular Weight : Approximately 231.48 g/mol

Anticancer Activity

Research indicates that 4-Bromo-6-chloro-1H-indazole exhibits anticancer properties by:

- Inhibiting Cell Proliferation : The compound has been shown to interfere with critical signaling pathways, notably the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell growth in various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. By binding to COX-2's active site, it prevents the conversion of arachidonic acid into prostaglandins, thus mitigating inflammatory responses that can facilitate tumor growth.

Antimicrobial Properties

The antimicrobial activity of 4-Bromo-6-chloro-1H-indazole is still under investigation, but preliminary findings suggest:

- Disruption of Bacterial Cell Membranes : Similar indazole derivatives have demonstrated the ability to disrupt bacterial membranes or inhibit essential enzymes, leading to cell death.

- Potential Applications : Its role as a COX-2 inhibitor also suggests potential applications in treating infections where inflammation plays a critical role.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indazole derivatives, 4-Bromo-6-chloro-1H-indazole was found to significantly inhibit the proliferation of breast cancer cells. The mechanism was attributed to its interference with the PI3K signaling pathway, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Bromo-6-chloro-1H-indazole, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Indazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-indazole | Chlorine at position 4 | Moderate anticancer activity |

| 6-Bromo-1H-indazole | Bromine at position 6 | Limited anti-inflammatory effects |

| 4-Bromo-6-chloro-5-methyl-1H-indazole | Bromine at position 4, chlorine at 6, methyl at 5 | Enhanced anticancer and anti-inflammatory properties |

Eigenschaften

IUPAC Name |

4-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKINCUTSIQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646165 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-03-9 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method described in the paper for 4-Bromo-6-chloro-1H-indazole?

A1: The paper outlines a novel, multi-step synthesis method for 4-bromo-6-chloro-1H-indazole starting from readily available 2-fluoroaniline. [] The researchers achieved an overall yield of approximately 29.2%, which, while moderate, represents a viable pathway for obtaining this specific indazole derivative. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.